5-Hydroxy Thiabendazole Methyl Ether Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride involves several steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the reaction of a benzimidazole derivative with a thiazole precursor under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

化学反应分析

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

科学研究应用

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s antifungal and antiparasitic properties make it valuable in studying biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic effects against fungal infections and parasitic diseases.

Industry: The compound is used in the development of agricultural fungicides and veterinary medicines.

作用机制

The mechanism of action of 5-Hydroxy Thiabendazole Methyl Ether Hydrochloride involves the inhibition of helminth-specific enzymes, such as fumarate reductase . This inhibition disrupts the energy metabolism of parasites, leading to their death. The compound also interferes with the synthesis of microtubules, which are essential for cell division and intracellular transport .

相似化合物的比较

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is unique due to its specific structural modifications, which enhance its antifungal and antiparasitic activities. Similar compounds include:

Thiabendazole: The parent compound, known for its broad-spectrum antiparasitic activity.

Albendazole: Another benzimidazole derivative with similar antiparasitic properties.

Mebendazole: Used primarily for treating nematode infections.

These compounds share a benzimidazole core but differ in their side chains and specific functional groups, which influence their pharmacological properties and applications .

生物活性

5-Hydroxy Thiabendazole Methyl Ether Hydrochloride is a derivative of thiabendazole, a well-known benzimidazole compound recognized for its antifungal and antiparasitic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

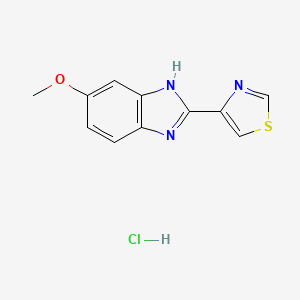

- Chemical Structure : The compound features a thiazole ring and a benzimidazole moiety, which are critical for its biological activity.

- CAS Number : 2318-79-8

- IUPAC Name : 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole; hydrochloride

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes in parasites and fungi.

- Enzyme Inhibition : It inhibits fumarate reductase and malate dehydrogenase, disrupting energy metabolism in helminths and fungi. This leads to decreased ATP levels and ultimately cell death .

- Microtubule Disruption : Similar to other benzimidazoles, it may interfere with the polymerization of tubulin into microtubules, which is essential for cell division .

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound involves rapid absorption and metabolism:

- Absorption : Peak plasma concentrations are typically reached within 2 to 8 hours post-administration .

- Metabolism : The compound is metabolized into various forms, including glucuronides and sulfates, with significant excretion via urine (approximately 61%) and feces (24%) within 24 hours .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other benzimidazole derivatives:

| Compound | Antiparasitic Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| Thiabendazole | Broad-spectrum | Yes | Inhibition of energy metabolism |

| Albendazole | Effective | Moderate | Microtubule disruption |

| Mebendazole | Effective | Limited | Inhibition of tubulin polymerization |

| This compound | Enhanced activity | Enhanced activity | Enzyme inhibition and microtubule disruption |

Case Studies

- Animal Studies : A study on rats administered varying doses (0, 50, 100, 200, or 800 mg/kg) showed significant toxicity at higher doses, including decreased activity and weight loss. Histopathological examinations revealed bone marrow hypoplasia and thymus atrophy at doses above 400 mg/kg .

- Human Metabolism Studies : In human trials involving doses between 1 to 2 grams, peak plasma levels were observed within one hour, with rapid excretion noted in urine and feces. The metabolic pathway included the formation of hydroxylated metabolites such as 4-hydroxythiabendazole and 5-hydroxythiabendazole .

- Toxicology Reports : Toxicological assessments indicated that while the compound exhibits therapeutic benefits, it also poses risks at elevated doses, necessitating careful dosage management in clinical applications .

属性

IUPAC Name |

4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS.ClH/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJPOJVGBVRASI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857845 |

Source

|

| Record name | 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2318-79-8 |

Source

|

| Record name | 6-Methoxy-2-(1,3-thiazol-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。